molecular formula C12H10N2O B1463369 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1194024-40-2

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No. B1463369
CAS RN: 1194024-40-2
M. Wt: 198.22 g/mol
InChI Key: WMBQHNTUEJHHLN-UHFFFAOYSA-N
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Description

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as MIPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIPO is a derivative of indole, which is a heterocyclic compound that has been found to exhibit diverse biological activities.

Scientific Research Applications

Synthesis of Indolin-3-ones

Indolin-3-ones are valuable scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules. The oxidative dearomative cross-dehydrogenative coupling (CDC) of indoles with various C-H nucleophiles is a method to synthesize 2,2-disubstituted indolin-3-ones. Utilizing 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile as a starting material, researchers can achieve high yields of these compounds, which are crucial in the development of pharmaceuticals .

Development of Bioactive Molecules

The core structure of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile is integral to a wide range of bioactive molecules. Its indole ring, in particular, is a common feature in compounds with significant biological activity. This makes it an excellent candidate for the synthesis of new drugs and bioactive agents .

Catalysis Research

In catalysis, the indole moiety of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile can be used to study oxidative cross-coupling reactions. For instance, iron-catalyzed oxidative cross-coupling of quinoxalinones with indoles can yield a series of versatile 3-(indol-3-yl)quinoxalin-2-one derivatives, demonstrating the compound’s utility in catalysis research .

Material Science

The structural versatility of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile allows for its use in material science, particularly in the synthesis of advanced functional materials. Its ability to incorporate into various frameworks makes it a valuable compound for developing new materials with desired properties .

Green Chemistry

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile: can be employed in green chemistry applications due to its potential in iron-catalyzed reactions. Iron, being an abundant and low-toxicity metal, is preferred in sustainable chemical processes. The compound’s compatibility with iron catalysis can lead to more environmentally friendly synthetic methods .

Chemical Education

Due to its involvement in a variety of chemical reactions, 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile serves as an excellent teaching tool in chemical education. It can be used to demonstrate different synthetic pathways and catalytic reactions, helping students understand complex organic transformations .

properties

IUPAC Name

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-2-3-9-10(12(15)4-5-13)7-14-11(9)6-8/h2-3,6-7,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQHNTUEJHHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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